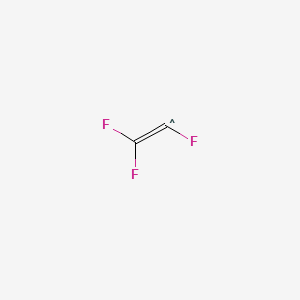

Trifluorovinyl radical

Description

Properties

CAS No. |

4605-17-8 |

|---|---|

Molecular Formula |

C2F3 |

Molecular Weight |

81.02 g/mol |

InChI |

InChI=1S/C2F3/c3-1-2(4)5 |

InChI Key |

MHNPWFZIRJMRKC-UHFFFAOYSA-N |

Canonical SMILES |

[C](=C(F)F)F |

Origin of Product |

United States |

Generation Methodologies of Trifluorovinyl Radical Species

Photochemically Induced Generation Pathways

Photochemical methods provide a powerful means to generate trifluorovinyl radicals under mild conditions, often with high temporal and spatial control. These approaches typically involve the absorption of light by a precursor molecule or a photocatalyst, leading to the homolytic cleavage of a chemical bond and the formation of the desired radical.

Ultraviolet (UV) Laser Photolysis from Halogenated Precursors

Ultraviolet (UV) laser photolysis is a direct method for generating radicals through the photodissociation of precursor molecules. Halogenated compounds, particularly bromo- and iodo-substituted trifluorovinyl species, are suitable precursors due to the relatively weak carbon-halogen bond. Upon absorption of UV light, this bond can undergo homolytic cleavage to yield the trifluorovinyl radical and a halogen atom.

While direct spectroscopic studies on the UV laser photolysis of trifluorovinyl bromide (CF₂=CFBr) are not extensively detailed in the reviewed literature, analogous studies on similar vinyl halides provide strong evidence for this pathway. For instance, the 193 nm photolysis of vinyl bromide (C₂H₃Br) has been shown to produce the vinyl radical (C₂H₃•) as a primary product. nih.gov It is therefore highly probable that the UV photolysis of trifluorovinyl bromide would proceed via a similar mechanism:

CF₂=CFBr + hν (UV) → CF₂=CF• + Br•

Research on the photodissociation of dihalogenated methanes, such as CF₂Br₂, using ultrafast time-resolved absorption spectroscopy at 248 nm, has demonstrated the sequential elimination of bromine atoms, with the detection of the vibrationally hot CF₂Br intermediate. chemrxiv.org This suggests that the photolysis of halogenated fluoroalkenes is a viable route for the generation of fluorinated radicals.

Single Electron Transfer (SET) Induced Fragmentation from Precursor Salts

Single electron transfer (SET) represents a versatile strategy for the generation of radicals from various precursors. In this process, an electron is transferred to the precursor molecule, forming a radical anion that subsequently fragments to produce the desired radical and an anionic leaving group. Trifluorovinyl sulfonium (B1226848) salts have emerged as effective precursors for the generation of trifluorovinyl-containing radicals through this pathway. figshare.com

The addition of nucleophiles, such as alcohols and phenols, to a trifluorovinyl sulfonium salt like 5-(trifluorovinyl)dibenzothiophenium triflate yields functionalized trifluoroethyl sulfonium salts. figshare.com These resulting salts can then undergo a single electron reduction under mild photochemical conditions to generate a fluoroalkyl radical via fragmentation of the S–C(H)F bond. figshare.com The reduction potential of these sulfonium salts makes them amenable to reduction by common photocatalysts. figshare.com

A proposed mechanism involves the photoexcitation of a suitable catalyst, which then transfers an electron to the sulfonium salt. The resulting radical anion is unstable and fragments, cleaving the carbon-sulfur bond to release the trifluorovinyl-containing radical.

| Precursor Salt Class | Fragmentation Trigger | Products |

| Trifluorovinyl Sulfonium Salts | Single Electron Reduction (Photochemical) | Fluoroalkyl Radical, Dibenzothiophene |

Organocatalyzed and Light-Driven Radical Generation

The use of organocatalysts in combination with visible light provides a metal-free approach for the generation of radicals. This methodology has been successfully applied to the generation of trifluorovinyl-containing radicals from precursors such as trifluorovinyl boronic esters. A light-driven organocatalyzed copolymerization of a trifluorovinyl boronic ester (TFVB) with vinyl monomers has been reported, which proceeds through a radical-mediated mechanism. nih.gov

The proposed mechanism likely involves the formation of a redox-active complex between the organophotocatalyst and the trifluorovinyl boronic ester. Upon photoexcitation, this complex can facilitate a single-electron transfer process, leading to the generation of a radical species derived from the boronic ester, which can then initiate polymerization. The use of amide solvents has been shown to facilitate the oxidation of boronic acids through hydrogen-bonding interactions, which may also play a role in the activation of trifluorovinyl boronic esters. chemrxiv.org

Photoredox Catalysis for this compound Precursors

Visible-light photoredox catalysis has become a prominent tool in synthetic organic chemistry for the generation of a wide array of radical intermediates under mild conditions. This approach has been effectively utilized for the generation of the this compound from stable precursors. A notable example is the use of a trifluorovinyl hypervalent iodine(III) reagent, ArI(CF=CF₂)OTf (TrFVI), which can be synthesized from the bulk chemical HFC-134a. nih.govchemrxiv.orgresearchgate.net

The C(sp²)–H trifluorovinylation of (hetero)arenes has been achieved using this TrFVI reagent in conjunction with a photoredox catalyst, such as an iridium complex. nih.govchemrxiv.orgresearchgate.net The proposed mechanism involves the single-electron reduction of the excited photocatalyst by a suitable electron donor. The reduced photocatalyst then transfers an electron to the trifluorovinyl iodine(III) reagent, leading to its fragmentation and the generation of the this compound. This radical can then engage in subsequent reactions, such as addition to arenes.

Table of Reaction Components for Photoredox Generation of this compound

| Component | Role | Example |

|---|---|---|

| Precursor | Source of this compound | ArI(CF=CF₂)OTf (TrFVI) |

| Photocatalyst | Absorbs light and facilitates SET | Iridium or Ruthenium complexes |

| Light Source | Excites the photocatalyst | Visible light (e.g., blue LEDs) |

Thermally Initiated Generation Routes

Thermal methods for radical generation involve the application of heat to a precursor molecule, causing the homolytic cleavage of a weak bond to form radical species. These methods are often straightforward to implement but may require higher temperatures compared to photochemical approaches.

Thermal Radical-Mediated Cyclodimerization

The trifluorovinyl group is known to undergo thermal [2+2] cyclodimerization to form perfluorocyclobutyl (PFCB) rings. This reaction is believed to proceed through a biradical intermediate. The thermal cyclopolymerization of trifluorovinyl aromatic ether monomers has been monitored in situ, and the observation of signals corresponding to a triplet state suggests the formation of a biradical intermediate. bris.ac.uk

A series of p-substituted aromatic trifluorovinyl ethers have been shown to undergo thermal radical-mediated cyclodimerization to yield compounds containing the 1,2-disubstituted perfluorocyclobutyl linkage. figshare.com Kinetic studies of this process indicate that electron-withdrawing groups on the aromatic ring slow down the rate of cyclodimerization. figshare.com This suggests that the electronic properties of the trifluorovinyl ether influence the stability of the radical intermediates. The proposed mechanism involves the formation of a 1,4-biradical upon the dimerization of two trifluorovinyl ether molecules, which then cyclizes to form the stable perfluorocyclobutyl ring.

Redox-Initiated Generation Mechanisms in Polymerization Systems

Redox initiation is a powerful technique for generating radicals under mild conditions, which is particularly advantageous in polymerization reactions. researchgate.net A notable advancement in the generation of trifluorovinyl radicals involves photoredox catalysis. nih.gov This approach utilizes a trifluorovinyl hypervalent iodine(III) reagent, specifically ArI(CF=CF₂)OTf (TrFVI), which serves as a precursor to the this compound. nih.govnih.gov

The generation of the this compound is initiated by the excitation of a photocatalyst, such as Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺), upon exposure to visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a suitable electron donor. This process ultimately leads to the reduction of the TrFVI reagent, instigating the cleavage of the iodine-carbon bond and releasing the this compound. mdpi.com

A proposed mechanism for this photoredox-catalyzed generation is outlined below:

Photoexcitation: The photocatalyst absorbs light, transitioning to an excited state.

Reductive Quenching: The excited photocatalyst is reduced by a sacrificial electron donor, generating a more potent reducing agent.

Electron Transfer and Radical Generation: The reduced photocatalyst transfers an electron to the TrFVI reagent. This electron transfer induces the fragmentation of the reagent, yielding an aryl iodide, a triflate anion, and the desired this compound.

This method offers a controlled and efficient route to the this compound, which can then initiate polymerization or participate in other chemical transformations. The reaction conditions for a typical photoredox-catalyzed trifluorovinylation are detailed in the table below. mdpi.com

| Component | Role | Example Concentration/Loading |

| (Hetero)arene | Substrate | 0.40 mmol, 2.0 equiv. |

| ArI(CF=CF₂)OTf (TrFVI) | Radical Precursor | 0.20 mmol, 1.0 equiv. |

| Ru(bpy)₃₂ | Photocatalyst | 0.001 mmol, 0.5 mol% |

| Mg(HCO₃)₂ | Additive | 0.12 mmol, 0.6 equiv. |

| Acetonitrile (MeCN) | Solvent | 4.0 mL |

| Blue LEDs | Light Source | - |

| Nitrogen Atmosphere | Reaction Environment | - |

| Reaction Time | Duration | 2 hours |

Transition Metal-Mediated Radical Generation Approaches

Transition metals play a pivotal role in radical chemistry by facilitating single-electron transfer processes that can generate reactive radical species from suitable precursors. rsc.orgnih.gov In the context of generating trifluorovinyl radicals, transition metal complexes are integral to the photoredox catalytic cycle described in the previous section.

While distinct from direct redox initiation by chemical oxidants or reductants, transition metal-mediated approaches often involve the metal center actively participating in the electron transfer cascade that ultimately produces the radical. nih.gov In the photoredox system utilizing [Ru(bpy)₃]²⁺, the ruthenium complex acts as the mediator that absorbs light energy and translates it into chemical potential for the reduction of the trifluorovinyl precursor. nih.govmdpi.com

Beyond photoredox catalysis, transition metals are widely employed in various radical generation strategies. beilstein-journals.orgrsc.org For instance, metals like copper, iron, and silver have been shown to activate peroxides and other oxidants to produce a range of radical species. nih.gov Although specific examples detailing the direct generation of trifluorovinyl radicals through these classical transition metal/oxidant systems are not extensively documented, the underlying principles suggest potential applicability.

The general role of transition metals in radical generation can be summarized in the following table:

| Transition Metal Role | Description |

| Photocatalysis | The transition metal complex absorbs light and initiates an electron transfer cascade, leading to the formation of the radical species. nih.gov |

| Single-Electron Transfer (SET) | The metal center, in a specific oxidation state, can directly donate or accept a single electron from a precursor molecule to generate a radical. rsc.org |

| Activation of Precursors | Transition metals can coordinate to a precursor molecule, weakening specific bonds and facilitating their homolytic cleavage to form radicals. nih.gov |

The involvement of transition metals in the generation of the this compound is a developing area of research. The success of photoredox catalysis highlights the potential for designing novel transition metal-based systems for the efficient and controlled production of this valuable reactive intermediate for applications in polymer chemistry and materials science. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation of Trifluorovinyl Radical

Ancillary Spectroscopic Techniques for Transient Trifluorovinyl Radical Detection

Due to its transient nature, the detection and study of the this compound often necessitate the use of specialized spectroscopic techniques capable of probing short-lived species.

One of the primary methods is transient absorption spectroscopy , also known as flash photolysis. edinst.com This pump-probe technique involves using a short laser pulse (the pump) to generate the radical and a second, time-delayed pulse (the probe) to measure the absorption of the transient species. edinst.com This method allows for the measurement of not only the vibrational and electronic spectra of the radical but also its formation and decay kinetics. researchgate.netresearchgate.net For instance, pseudo-first-order decay kinetics of the transient vibrational bands of the this compound have been observed using this technique. researchgate.netresearchgate.net

Mass spectrometry is another powerful tool for identifying radical intermediates in gas-phase reactions. jhuapl.edu By ionizing the products of a reaction and analyzing the mass-to-charge ratio of the resulting ions, the presence of specific radicals can be confirmed. jhuapl.edu The measurement of appearance potentials, the minimum energy required to form a particular ion, is crucial in distinguishing the radical of interest from fragment ions produced by the dissociative ionization of stable molecules. jhuapl.edu

Electron Spin Resonance (ESR) spectroscopy is particularly well-suited for studying radical species because it directly probes the unpaired electrons. acs.org ESR experiments have been used to detect the α-trifluorovinyl radical in an argon matrix after UV photolysis of C₂F₃I, providing further confirmation of its generation and electronic structure. acs.org

These ancillary techniques, when used in conjunction with infrared spectroscopy, provide a comprehensive picture of the formation, structure, and reactivity of the transient this compound.

Computational and Theoretical Investigations of Trifluorovinyl Radical

Quantum Mechanical Characterization of Electronic Structure

Understanding the electronic structure of the trifluorovinyl radical is paramount to predicting its reactivity. Quantum mechanical calculations have been instrumental in providing a detailed picture of its molecular orbitals, electron distribution, and energetic properties.

Density Functional Theory (DFT) has become a widely used tool for studying radical systems like the this compound due to its favorable balance of computational cost and accuracy. researchgate.netacs.org Various functionals have been employed to investigate its properties. For instance, a study on the vinyl radical and its fluorinated derivatives utilized several functionals, including B3LYP, B3P86, BHLYP, BLYP, BP86, and LSDA, to calculate electron affinities and optimized geometries. researchgate.netacs.org It was found that the electron affinities increase with the number of fluorine substitutions, a trend attributed to the inductive and negative hyperconjugative effects of the fluorine atoms. acs.org For the this compound, the BLYP functional predicted a ZPVE-corrected electron affinity of 2.40 eV. acs.org

Direct DFT dynamics studies have also been applied to reactions involving species related to the this compound. For example, the addition reaction of a hydrogen atom to 1,1,2-trifluoroethene (CF₂CHF) was investigated using the BHandHLYP functional. researchgate.net Such studies provide insights into the reaction mechanism by calculating the minimum energy path and barrier heights. researchgate.net The choice of functional is critical, as different functionals can yield varying results for molecular structures and energies. researchgate.net For instance, in studies of other fluorinated radicals, the BHLYP functional was found to be superior for predicting molecular structures, while the B3LYP functional provided better electron affinities. researchgate.net

Table 1: Comparison of DFT Functionals for Predicting Properties of Fluorinated Vinyl Radicals

| Functional | Predicted Property | Key Finding | Reference |

| BLYP | Electron Affinity | Predicted a ZPVE-corrected EA of 2.40 eV for C₂F₃•. acs.org | acs.org |

| B3LYP | Electron Affinity | Generally provides good predictions for electron affinities in fluorinated radicals. researchgate.net | researchgate.netacs.org |

| BHLYP | Molecular Structure | Found to be superior for predicting molecular structures of other fluorinated radicals. researchgate.net | researchgate.net |

| BHandHLYP | Reaction Dynamics | Used to study the minimum energy path and barrier heights of addition reactions. researchgate.net | researchgate.net |

This table is based on findings from studies on fluorinated vinyl radicals and related species and is intended to be illustrative.

For higher accuracy, advanced ab initio methods like Coupled Cluster (CC) theory are employed. wikipedia.orgrsc.org CC methods, particularly CCSD (Coupled Cluster with Singles and Doubles) and its variants with perturbative triples corrections like CCSD(T), are considered the "gold standard" in quantum chemistry for providing highly accurate results for small to medium-sized molecules. wikipedia.orgrsc.orgq-chem.com These methods are superior to many DFT approaches and even MP2 theory for reactive species such as radicals and transition states. q-chem.com

In the context of the this compound, ab initio calculations have been used to complement experimental findings. For example, ab initio values for vibrational frequencies of C₂F₃• were found to be in good agreement with experimental data obtained from transient infrared laser spectroscopy. researchgate.net High-level calculations like G2(MP2) have also been used to refine the energetics of reactions involving related fluorinated species. researchgate.net While computationally expensive, scaling with the 6th power of the molecular size for CCSD, these methods provide benchmark-quality data that can be used to validate less computationally demanding methods like DFT. q-chem.com

The choice of basis set is as crucial as the selection of the computational method. For fluorinated radicals, it is important to use basis sets that can adequately describe the diffuse nature of the electron density in anions and the effects of electron correlation. researchgate.netacs.org Pople-style basis sets, such as the 6-31G* basis set, have been used in conjunction with methods that account for electron correlation. researchgate.net

For more accurate calculations, correlation-consistent basis sets, such as the aug-cc-pVnZ family, are often preferred. aip.org The "aug" prefix indicates the addition of diffuse functions, which are essential for accurately describing anions and noncovalent interactions in fluorinated compounds. aip.org A double-ζ basis set augmented with additional s- and p-type diffuse functions and polarization functions (denoted as DZP++) has been shown to be effective in DFT studies of fluorinated vinyl radicals. researchgate.netacs.org The validation of a basis set often involves comparing calculated properties, such as electron affinities or geometries, with experimental data or results from higher-level calculations. researchgate.netaip.org For instance, the DZP++ basis set, when used with the B3LYP, BLYP, and BP86 functionals, has demonstrated good performance in predicting electron affinities. researchgate.netacs.org

Table 2: Commonly Used Basis Sets for Fluorinated Radical Calculations

| Basis Set | Key Features | Typical Application | Reference |

| 6-31G* | Includes polarization functions. | General purpose, often with MP2 or DFT. | researchgate.net |

| DZP++ | Double-ζ with diffuse and polarization functions. | DFT calculations of electron affinities and geometries. | researchgate.netacs.org |

| aug-cc-pVnZ | Correlation-consistent with diffuse functions. | High-accuracy ab initio and DFT calculations. | aip.org |

This table provides examples of basis sets and their general applications in the study of fluorinated radicals.

Reaction Pathway Analysis and Energetics

Computational chemistry provides powerful tools to map out the potential energy surface of a reaction, identifying key structures like reactants, products, intermediates, and transition states. This analysis is crucial for understanding reaction mechanisms and kinetics.

A transition state (TS) represents a first-order saddle point on the potential energy surface, corresponding to the maximum energy along the reaction coordinate. readthedocs.io Locating the TS is essential for calculating the activation energy of a reaction. readthedocs.io Computational methods are used to optimize the geometry of the transition state and calculate its energy. researchgate.netresearchgate.net

For reactions involving radicals, methods like DFT are often employed to find transition states. researchgate.net For example, in the addition of a hydrogen atom to 1,1,2-trifluoroethene, the geometries and frequencies of the transition states were calculated at the MPWB1K/6-31+G(d,p) level of theory. researchgate.net The barrier heights for the addition to the C1 and C2 positions were determined to be 4.66 and 3.21 kcal/mol, respectively, after further refinement of the energies. researchgate.net The characterization of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. readthedocs.io

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES, chemists can visualize the energetic landscape of a reaction, including reactant and product valleys connected by mountain passes where transition states reside. libretexts.org

The construction of a PES often involves calculating the energy at numerous points in the geometric space of the reacting system. researchgate.net For a specific reaction pathway, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.netgithub.io An IRC calculation follows the minimum energy path downhill from the transition state to connect it to the reactants and products, thus confirming that the located TS is indeed the correct one for the reaction of interest. researchgate.netgithub.io The analysis of the PES provides a comprehensive understanding of the reaction mechanism, including the possibility of intermediates and alternative reaction channels. researchgate.net The complex potential energy surfaces of fluorinated compounds, in particular, necessitate extensive computational sampling to be fully characterized. smolecule.com

Kinetic Rate Constant Calculations and Thermochemical Parameters

Computational chemistry provides powerful tools for calculating kinetic rate constants and thermochemical parameters, offering a deeper understanding of a radical's behavior. wikipedia.orgfrontiersin.org These calculations are vital for predicting reaction outcomes and modeling complex chemical systems.

Recent theoretical studies have reported detailed molecular parameters, harmonic vibrational frequencies, and standard enthalpies of formation for the this compound. royalsocietypublishing.org Using high-level ab initio composite models like G3B3 and G4, a value of -220.9 ± 2.9 kJ mol⁻¹ was computed for the enthalpy of formation of C₂F₃. royalsocietypublishing.org Another thermochemical database reports a heat of formation at 298 K of -228.181 +/- 20 kJ/mol. researchgate.net These theoretical values provide crucial data for understanding the stability and energetics of this radical species.

Kinetic measurements, often complemented by computational methods, have been performed for reactions involving related fluoroalkenes. For instance, the rate constants for the reactions of OH radicals with similar compounds like trifluoromethyl trifluorovinyl ether (CF₃OCF=CF₂) have been determined over a range of temperatures. researchgate.netresearchgate.net These experimental studies, combined with theoretical calculations, help to elucidate the reaction mechanisms and the factors influencing reactivity. researchgate.net

Table 1: Calculated Thermochemical Data for this compound and Related Species This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | Parameter | Calculated Value | Units | Reference |

|---|---|---|---|---|

| This compound (C₂F₃) | Standard Enthalpy of Formation (ΔfH°₂₉₈) | -220.9 ± 2.9 | kJ mol⁻¹ | royalsocietypublishing.org |

| This compound (C₂F₃) | Heat of Formation (Hf298) | -228.181 ± 20 | kJ mol⁻¹ | researchgate.net |

| Tetrafluoroethylene (C₂F₄) | Standard Enthalpy of Formation (ΔfH°₂₉₈) | -669.6 ± 3.8 | kJ mol⁻¹ | royalsocietypublishing.org |

Spin Density Distribution Mapping and Interpretation

The distribution of unpaired electron spin density within a radical is fundamental to understanding its structure, reactivity, and magnetic properties. rsc.orgcsic.es Computational methods allow for the detailed mapping and interpretation of this distribution. nih.gov

In radicals, the spin density is not confined to a single atom but is delocalized over the molecular framework. This delocalization is a result of the contribution of various atomic orbitals to the singly occupied molecular orbital (SOMO). nih.gov Another important phenomenon is spin polarization, where a positive spin density on one atom can induce a negative spin density on adjacent atoms. csic.esnih.gov

For thiazyl-based radicals, it has been shown that the spin density is primarily located on the dithiadiazolyl ring. csic.es Theoretical calculations, such as ab initio methods, are crucial for determining these spin populations and understanding the magnetic interactions within the molecule. csic.es The study of spin density helps in predicting the most likely sites for radical attack and understanding the mechanisms of radical-mediated reactions.

Conformational Energy Profiles of this compound Adducts

The study of the conformational energy profiles of radical adducts is essential for understanding their stability and reactivity. mdpi.com Computational methods are employed to calculate the potential energy surfaces and identify the most stable conformations. nih.gov

For example, DFT calculations have been used to investigate the conformational energy profiles of molecules containing a trifluoroethylene (B1203016) linker. goettingen-research-online.de These studies reveal the energetic maxima and minima corresponding to different rotational isomers (rotamers). In the case of 5-(Trifluorovinyl)dibenzothiophenium Triflate, the energy profile is influenced by steric factors, with distinct energy maxima and minima for different conformations. goettingen-research-online.de

Similarly, the conformational analysis of the superoxide (B77818) radical anion adduct of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO-O₂H) revealed multiple energy minima corresponding to different stable conformations. nih.gov These calculations, often performed at levels like B3LYP/6-31G*, help in understanding the complex EPR spectra of such adducts, as different conformers can exhibit distinct spectral properties. nih.gov The relative free energies of these conformations can be calculated to determine their populations at a given temperature. nih.gov

Reactivity and Mechanistic Aspects of Trifluorovinyl Radical Reactions

Radical Addition Reactions of Trifluorovinyl Radical

Radical addition reactions are a cornerstone of the this compound's chemistry. These processes involve the addition of the radical to an unsaturated substrate, typically forming a new carbon-carbon bond and a new radical species, which can then propagate a chain reaction. The regioselectivity, chemoselectivity, and stereoselectivity of these additions are influenced by a combination of electronic and steric factors.

Regioselectivity refers to the preference for a radical to add to one specific atom of an unsymmetrical unsaturated bond over another. masterorganicchemistry.com In the context of radical additions, this outcome is determined by the stability of the resulting radical intermediate and the interplay of steric and polar effects during the addition step. masterorganicchemistry.comlibretexts.org For instance, in reactions following a radical chain mechanism, a bromine atom adds to an alkene to form the more stable carbon radical intermediate. libretexts.org

Both steric and polar effects are pivotal in dictating the regiochemical outcome of radical addition reactions. libretexts.orglibretexts.org

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms. As a radical adds to a double bond, the carbon atom rehybridizes from sp² to sp³, causing attached groups to move closer together. libretexts.org Larger substituents on the alkene or a bulky attacking radical will increase this steric repulsion, raising the activation energy and disfavoring addition at the more crowded site. libretexts.orgoregonstate.edu In many cases, steric effects are the primary determinant of regioselectivity, favoring addition to the least substituted carbon atom of a double bond. libretexts.org However, a very demanding steric group is often necessary to overcome strong polar effects. libretexts.org

Polar Effects: Polar effects stem from the unequal distribution of electrons in the radical and the substrate. libretexts.org Most radical additions involve a nucleophilic radical adding to an electron-deficient multiple bond. libretexts.org The presence of strongly electron-withdrawing groups, such as in perfluoroalkenes, creates an electron-deficient double bond. oregonstate.eduresearchgate.net A nucleophilic radical, like the cyclohexyl radical, will preferentially attack the position on the alkene that can best accommodate the partial transfer of charge in the transition state. libretexts.org This polar interaction lowers the activation energy compared to reactions where such effects are absent. libretexts.orgrsc.org

A study involving the addition of the nucleophilic cyclohexyl radical to various substituted α,β-unsaturated esters demonstrated that as the steric bulk of the substituent on the α-carbon increases, the regioselectivity of the reaction decreases, and can even reverse, highlighting the competition between steric and polar influences. libretexts.org

| Factor | Description | Influence on Regioselectivity |

| Steric Effects | Repulsion between electron clouds of bulky groups on the radical and the alkene. | Favors addition to the least sterically hindered carbon atom. libretexts.org |

| Polar Effects | Attraction between a nucleophilic radical and an electron-deficient alkene (or an electrophilic radical and an electron-rich alkene). | Favors addition to the carbon atom that best stabilizes the charge-separated transition state. libretexts.orgrsc.org |

The "philicity" of a radical—whether it behaves as a nucleophile (electron-rich) or an electrophile (electron-deficient)—is crucial to its reactivity. libretexts.org A radical's character can be influenced by its substituents.

Nucleophilic Radicals: Unsubstituted alkyl radicals are generally considered nucleophilic. oregonstate.edulibretexts.org Their reactivity is enhanced when adding to alkenes that possess electron-withdrawing groups. libretexts.org This interaction between the radical's singly occupied molecular orbital (SOMO) and the alkene's lowest unoccupied molecular orbital (LUMO or π*) is energetically favorable. libretexts.org

Electrophilic Radicals: Conversely, attaching strongly electron-withdrawing groups to a radical center can render it electrophilic. libretexts.org For example, the trifluoromethyl radical (•CF₃) is considered electrophilic and preferentially attacks electron-rich positions on a substrate. nih.gov Given the strong sigma-withdrawing nature of fluorine atoms, the this compound is also expected to exhibit electrophilic character. nih.gov

The electron-deficient nature of fluoroalkenes, such as those containing a trifluorovinyl group, makes them excellent substrates for addition reactions with nucleophilic radicals. researchgate.netchempedia.info The reaction between a nucleophilic radical and an electron-deficient alkene is often highly regioselective, driven by the strong polar effects. libretexts.orglibretexts.org

Chemoselectivity is the ability of a reagent to react with one specific functional group in the presence of other, different functional groups. numberanalytics.comoxfordsciencetrove.com Achieving high chemoselectivity is vital in organic synthesis as it simplifies complex transformations and improves efficiency. numberanalytics.com

Radical reactions involving fluorinated species often exhibit high chemoselectivity. For example, the radical addition of 2,2-dimethyl-1,3-dioxolane (B146691) to various perfluoroalkenes was found to be completely chemoselective. researchgate.net This high degree of selectivity allows for excellent functional group compatibility. Studies have shown that radical reactions on fluorinated compounds can proceed efficiently without affecting a wide range of other functional groups present in the molecule. nih.gov Compatible groups often include ketones, esters, aldehydes, ethers, bromo, and chloro substituents. nih.gov This compatibility is a significant advantage, enabling the construction of complex fluorinated molecules without the extensive use of protecting groups. fiveable.me

Stereoselectivity in a radical addition refers to the preferential formation of one stereoisomer over another. A key factor in achieving stereoselectivity is the configurational stability of the radical intermediate.

While typical vinyl radicals undergo rapid E/Z isomerization through a low-energy sp-hybridized transition state (with activation barriers of ~0–2.0 kcal/mol), α-fluorovinyl radicals display unusual configurational stability. oup.com The activation barrier for the isomerization of α-fluorovinyl radicals is significantly higher, calculated to be around 20.0 kcal/mol. oup.com This high barrier means the radical largely retains its original stereochemistry before it can react. oup.comoup.com

This stability has been harnessed for the stereoselective synthesis of monofluoroalkenes. oup.comresearchgate.netchemrxiv.orgresearcher.life In one method, an α-fluorovinyl radical is generated stereoselectively from an α-fluorovinyl sulfoximine (B86345) precursor. oup.comresearcher.life The resulting configurationally stable radical then reacts with a trapping agent, such as a disulfide, to form an α-fluorovinyl sulfide (B99878) product with retention of the original double bond geometry. oup.com This process, which proceeds via a substitution radical-nucleophilic unimolecular (SRN1)-type mechanism, is stereospecific because the stereochemistry of the reactant directly determines the stereochemistry of the product. oup.comoup.com

| Radical Type | Typical Activation Barrier for Isomerization (kcal/mol) | Configurational Stability | Implication for Stereoselectivity |

| Non-fluorinated Vinyl Radical | ~0 - 2.0 oup.com | Low | Poor stereochemical retention, leads to mixtures of stereoisomers. |

| α-Fluorovinyl Radical | ~20.0 oup.com | High | Excellent stereochemical retention, enabling stereospecific reactions. oup.com |

The addition of radicals to unsaturated systems like olefins (alkenes) and fluoroalkenes is a fundamental and widely used transformation. libretexts.orgnih.gov

Addition to Olefins: The free-radical addition to standard olefins is a well-established process, often proceeding via a chain reaction mechanism. libretexts.org A classic example is the anti-Markovnikov addition of HBr, initiated by peroxides, where a bromine radical adds to the double bond. libretexts.org The addition of other radicals, such as those derived from carbon tetrachloride, also occurs readily. libretexts.org The introduction of trifluoromethyl groups to olefins via atom transfer radical addition has been efficiently performed using photoredox catalysis. nih.gov

Addition to Fluoroalkenes: Fluoroalkenes, particularly perfluoroalkenes like trifluoroethylene (B1203016) (TFE), are highly reactive toward radical additions due to the electron-withdrawing nature of the fluorine atoms. researchgate.netrsc.org The addition of the difluorobromomethyl radical (•CF₂Br) to trifluoroethylene has been studied in the gas phase. rsc.org Similarly, the radical addition of ethers and dioxolanes to perfluoroalk-1-enes proceeds with high preparative yields and is almost completely regioselective. researchgate.net These reactions provide a powerful method for synthesizing polyfluorinated compounds. The high reactivity and selectivity are attributed to the strong polar effects between the typically nucleophilic attacking radical and the electron-deficient fluoroalkene. researchgate.netresearchgate.net

Addition to (Hetero)aromatic Substrates

The addition of the this compound to aromatic and heteroaromatic substrates is a key method for the direct introduction of the trifluorovinyl group into these ring systems. This process typically proceeds through a radical-mediated mechanism, analogous to other fluoroalkyl radical additions to arenes. rsc.orgnih.govnih.gov

The general mechanism involves the following steps:

Generation of the this compound: The this compound is first generated from a suitable precursor.

Radical Addition: The electrophilic this compound adds to the electron-rich (hetero)aromatic ring to form a resonance-stabilized cyclohexadienyl radical intermediate. The regioselectivity of this addition is influenced by the electronic and steric properties of the substrate.

Oxidation and Deprotonation: The resulting cyclohexadienyl radical is then oxidized to a carbocation, followed by deprotonation to restore aromaticity and yield the trifluorovinylated product. rsc.orgsemanticscholar.org

This type of reaction is often facilitated by photoredox catalysis, which allows for mild reaction conditions. nih.govnih.gov The choice of photocatalyst and reaction conditions is crucial for the efficient generation of the radical and for promoting the subsequent addition and rearomatization steps. For instance, photoredox strategies have been successfully employed for the direct trifluoromethylation of unactivated arenes and heteroarenes, highlighting a viable pathway for analogous trifluorovinylation. nih.govnih.gov

It is important to note that with highly electron-rich aromatic substrates, a competing single electron transfer (SET) process may occur, where the aromatic compound is oxidized by the electrophilic radical, leading to different reaction pathways.

A summary of representative (hetero)aromatic substrates and the expected products from this compound addition is presented below.

| Substrate | Expected Product |

| Benzene | Trifluorovinylbenzene |

| Toluene | (Trifluorovinyl)toluene (ortho, meta, para isomers) |

| Anisole | (Trifluorovinyl)anisole (ortho, meta, para isomers) |

| Pyridine | (Trifluorovinyl)pyridine (2-, 3-, 4-isomers) |

| Thiophene | (Trifluorovinyl)thiophene (2-, 3-isomers) |

| Furan | (Trifluorovinyl)furan (2-, 3-isomers) |

Reactions with Carbonyl-Containing Compounds and Esters

The this compound can also engage in reactions with carbonyl-containing compounds and esters. These reactions typically involve the addition of the radical to the carbonyl group or to the double bond of an α,β-unsaturated ester.

In the case of reactions with simple aldehydes and ketones, the this compound can add to the carbonyl carbon, forming an oxygen-centered radical intermediate. This intermediate can then be trapped by a hydrogen donor to yield a trifluorovinyl-substituted alcohol. The general mechanism for the nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. pressbooks.pubnptel.ac.in In a radical context, the this compound would act as the attacking species.

For α,β-unsaturated esters, such as α,β,β-trifluoroacrylic esters, radical addition is a prominent reaction pathway. Nucleophilic radicals have been shown to add to the β-position of the trifluoroacrylate, leading to the formation of a new carbon-carbon bond. For example, the reaction of a benzaldehyde-ketyl radical with a fluorinated ester has been reported to yield trifluorobutanoic acid derivatives. researchgate.net

The general mechanism for the radical addition to an α,β-unsaturated ester is as follows:

Radical Generation: A radical species is generated in the reaction mixture.

Radical Addition: The radical adds to the β-carbon of the unsaturated ester, which is the more electrophilic position due to the electron-withdrawing nature of the ester and fluorine atoms. This addition results in the formation of an α-radical intermediate.

Propagation/Termination: The α-radical can then participate in further reactions, such as abstracting a hydrogen atom or reacting with another radical species to terminate the chain.

The table below summarizes the expected products from the reaction of the this compound with representative carbonyl and ester compounds.

| Reactant | Expected Product Type |

| Formaldehyde | 1,1,2-Trifluoro-2-propen-1-ol |

| Acetaldehyde | 3,3,4-Trifluoro-3-buten-2-ol |

| Acetone | 2-Methyl-3,3,4-trifluoro-3-buten-2-ol |

| Methyl acrylate | Methyl 2-(trifluorovinyl)acrylate |

| Benzyl α,β,β-trifluoroacrylate | Adduct from addition of a nucleophilic radical to the double bond researchgate.net |

Intramolecular and Intermolecular Rearrangement Reactions

Rearrangement reactions involving the this compound can occur under specific conditions, leading to the formation of structural isomers. rsc.orgnumberanalytics.com These rearrangements can be either intramolecular, where the migration of an atom or group occurs within the same molecule, or intermolecular, involving the transfer between different molecules. spcmc.ac.intmv.ac.in

A notable example of a radical rearrangement is the thermal transformation of pentafluorosulfanyl trifluorovinyl ether (SF₅OCF=CF₂). This compound undergoes a facile rearrangement to difluoro(pentafluorosulfanyl)acetyl fluoride (B91410) (SF₅CF₂C(O)F). researchgate.net EPR spectroscopic studies have provided evidence for a radical-based mechanism for this transformation. researchgate.net The proposed mechanism likely involves the initial homolytic cleavage of a bond to generate a radical, followed by a series of rearrangement steps.

Another instance of rearrangement is observed during the pyrolysis of perfluoro-(NN-dimethylvinylamine), which yields perfluoro-2-azapent-2-ene. rsc.org This reaction is thought to proceed through a combination of intramolecular and radical mechanisms. rsc.org

The driving force for these rearrangements is often the formation of a more stable radical intermediate or a thermodynamically more stable final product. solubilityofthings.com Factors such as the stability of the intermediates, solvent effects, and the nature of substituents can significantly influence the course of the rearrangement. solubilityofthings.com Radical rearrangements are a fundamental class of reactions in organic chemistry and can be initiated by various methods, including thermal or photochemical activation. nih.gov

| Starting Material | Rearrangement Product | Reaction Type |

| Pentafluorosulfanyl trifluorovinyl ether | Difluoro(pentafluorosulfanyl)acetyl fluoride | Intramolecular Radical Rearrangement researchgate.net |

| Perfluoro-(NN-dimethylvinylamine) | Perfluoro-2-azapent-2-ene | Intramolecular/Radical Rearrangement rsc.org |

Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted from a substrate by a radical species. wikipedia.orglibretexts.org The this compound, being an electrophilic radical, is expected to participate in HAT reactions, particularly with substrates possessing weaker C-H bonds.

The general equation for a HAT process is: R• + H-X → R-H + X•

In the context of the this compound: CF₂=CF• + H-X → CF₂=CFH + X•

The feasibility of a HAT reaction is determined by the relative bond dissociation energies (BDEs) of the C-H bond being broken and the C-H bond being formed. The electrophilic nature of the this compound suggests that it will preferentially abstract hydrogen atoms from electron-rich C-H bonds. rsc.org

An example that points towards atom transfer reactivity is the irradiation of perfluoro-(NN-dimethylvinylamine) in the presence of hydrogen bromide, which results in the exclusive addition of the hydrogen and bromine across the double bond. rsc.org While this is an atom transfer of bromine, it highlights the propensity of the vinyl system to undergo such radical processes.

HAT processes are crucial in many radical chain reactions, often serving as a propagation or termination step. The selectivity of HAT can be influenced by polar effects in the transition state.

| Hydrogen Donor (H-X) | Product from this compound | Byproduct Radical (X•) |

| Toluene (C₆H₅CH₃) | Trifluoroethylene | Benzyl radical (C₆H₅CH₂•) |

| Tetrahydrofuran (THF) | Trifluoroethylene | Tetrahydrofuranyl radical |

| Tri-n-butyltin hydride (Bu₃SnH) | Trifluoroethylene | Tri-n-butyltin radical (Bu₃Sn•) |

| 1,4-Cyclohexadiene | Trifluoroethylene | Cyclohexadienyl radical |

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a process involving the transfer of a single electron from a donor molecule to an acceptor molecule, resulting in the formation of radical ions. libretexts.orgresearchgate.net SET mechanisms can play a significant role in the generation and reactions of the this compound.

The generation of fluoroalkyl radicals, including potentially the this compound, can be initiated by a SET event. For instance, the reduction of a suitable precursor by a photocatalyst or a metal can lead to the formation of the desired radical. rsc.orgsemanticscholar.org

In its reactions, the this compound, being electrophilic, can act as an oxidant, accepting an electron from an electron-rich substrate. This is particularly relevant in its reactions with (hetero)aromatic compounds. As mentioned in section 5.1.5, a SET from an electron-rich arene to the this compound can compete with direct radical addition.

The general scheme for a SET process involving the this compound as an oxidant is: CF₂=CF• + Substrate → [CF₂=CF]⁻ + [Substrate]•⁺

This initial SET step generates a trifluorovinyl anion and a substrate radical cation. The subsequent reaction pathway would then be dictated by the reactivity of these ionic species.

SET processes are often invoked in photoredox catalysis and electrochemical reactions. pkusz.edu.cn The feasibility of a SET reaction can be predicted based on the redox potentials of the donor and acceptor species. The involvement of SET can lead to different product distributions compared to pathways involving neutral radical intermediates.

| Process | Description |

| Reductive Generation | A trifluorovinyl precursor accepts an electron (e.g., from a photocatalyst) to form a radical anion, which then fragments to release the this compound. |

| Oxidative Reaction | The this compound accepts an electron from an electron-rich substrate (e.g., an electron-rich arene), forming the trifluorovinyl anion and a substrate radical cation. |

Applications of Trifluorovinyl Radical in Advanced Chemical Synthesis and Materials Science

Trifluorovinylation in Organic Synthesis Methodologies

Beyond polymerization, the trifluorovinyl group is a valuable structural motif in organic synthesis. Methodologies that install this group, known as trifluorovinylation, provide access to important fluorinated building blocks.

A recently developed method utilizes trimethylsilyl (B98337) bromodifluoromethylsilane (TMSCF₂Br) as a versatile fluorocarbon source. organic-chemistry.orgcas.cnacs.org Under specific conditions, TMSCF₂Br can act as a precursor to a TMSCF₂ radical. organic-chemistry.orgacs.orgorganic-chemistry.org This radical can then engage in reactions that lead to the trifluorovinylation of aldehydes, producing a wide range of alcohols containing the trifluorovinyl moiety. organic-chemistry.orgcas.cnacs.org This controllable fluorocarbon chain elongation strategy is efficient and tolerates a variety of functional groups. organic-chemistry.orgcas.cn

Another distinct approach involves the nucleophilic trifluorovinylation of organothiocyanates and selenocyanates. researchgate.net In this process, trifluorovinyl trimethylsilane (B1584522) reacts with aryl or alkyl thiocyanates in the presence of a fluoride (B91410) catalyst to yield 1,2,2-trifluorovinyl sulfides. researchgate.net The methodology is mild and has been successfully extended to the synthesis of 1,2,2-trifluorovinyl selenides from organoselenocyanates. researchgate.net These methods provide direct routes to trifluorovinyl-substituted compounds that are valuable intermediates for pharmaceuticals, agrochemicals, and materials science. organic-chemistry.orgresearchgate.net

Introduction of Bioisosteric 1,1,2-Trifluoroethylene Linkers in Complex Molecules

The replacement of hydrogen atoms or functional groups with bioisosteres is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. goettingen-research-online.deresearchgate.net The 1,1,2-trifluoroethylene unit is a valuable bioisostere for the common ethylene (B1197577) linker found in many pharmaceuticals. goettingen-research-online.de The introduction of fluorine atoms can improve metabolic stability, lipophilicity, and binding affinity. goettingen-research-online.deresearchgate.net

A significant advancement in this area involves the use of 5-(trifluorovinyl)dibenzothiophenium triflate as a versatile reagent. goettingen-research-online.denih.gov This compound reacts with a variety of alcohols and phenols to generate 1,2,2-trifluoro-2-(alkoxy-/aryloxy)ethyl sulfonium (B1226848) salts. goettingen-research-online.denih.gov Subsequent single-electron reduction of these salts under mild photochemical conditions produces the corresponding fluoroalkyl radicals. goettingen-research-online.denih.gov These radicals can then be trapped either intramolecularly or intermolecularly by (hetero)arenes to forge new carbon-carbon bonds, effectively installing the 1,1,2-trifluoroethylene linker into complex, drug-like structures. goettingen-research-online.denih.gov This method demonstrates broad functional group tolerance, making it a powerful tool for late-stage functionalization in drug discovery. goettingen-research-online.de

Synthesis of 1,2,2-Trifluorovinyl Sulfides and Selenides

Organofluorine compounds containing sulfur and selenium are of growing interest due to their unique chemical and physical properties. A straightforward and mild method for the synthesis of 1,2,2-trifluorovinyl sulfides and selenides has been developed utilizing the nucleophilic trifluorovinylation of organothiocyanates and selenocyanates. globalauthorid.comresearchgate.net

In this protocol, trifluorovinyl trimethylsilane serves as the trifluorovinyl source, and the reaction is catalyzed by a fluoride source, such as tetrabutylammonium (B224687) fluoride. researchgate.net The reaction accommodates a range of aryl and alkyl thiocyanates, affording the corresponding 1,2,2-trifluorovinyl sulfides in good yields. researchgate.net The methodology has been successfully extended to organoselenocyanates to produce 1,2,2-trifluorovinyl selenides. researchgate.net Furthermore, this method can be adapted to synthesize 1,2,2-trifluorovinyl sulfoxides from organothiocyanates. researchgate.net

Table 1: Examples of Synthesized 1,2,2-Trifluorovinyl Sulfides and Selenides

| Substrate | Product | Yield (%) |

| Phenyl thiocyanate | Phenyl trifluorovinyl sulfide (B99878) | 85 |

| 4-Chlorophenyl thiocyanate | 4-Chlorophenyl trifluorovinyl sulfide | 92 |

| Benzyl thiocyanate | Benzyl trifluorovinyl sulfide | 78 |

| Phenyl selenocyanate | Phenyl trifluorovinyl selenide | 81 |

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. libretexts.orgwikipedia.orgnih.gov The trifluorovinyl radical has proven to be a valuable synthon in radical-mediated carbon-carbon bond-forming reactions. libretexts.orgnih.gov These reactions often proceed via a radical chain mechanism, where a radical initiator generates the this compound, which then adds to an unsaturated system. libretexts.org

One notable application is the photochemical reaction of 5-(trifluorovinyl)dibenzothiophenium triflate-derived fluoroalkyl radicals with (hetero)arenes, as mentioned previously. goettingen-research-online.denih.gov This reaction constitutes a powerful method for the arylation of the trifluoroethylene (B1203016) moiety. goettingen-research-online.de The versatility of this approach allows for the creation of a diverse library of molecules containing the trifluoroethylene linker. goettingen-research-online.de

Cycloaddition Reactions (e.g., Diels-Alder Cycloadditions, Thermal [2+2] Cyclodimerization)

Cycloaddition reactions are powerful transformations for the construction of cyclic and polycyclic systems. The trifluorovinyl group can participate in various cycloaddition reactions, including Diels-Alder and [2+2] cycloadditions. dntb.gov.uanih.gov

Diels-Alder Cycloadditions: Trifluorovinyl compounds can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form fluorinated cyclohexene (B86901) derivatives. dntb.gov.uawikipedia.org These reactions provide a direct route to fluorine-containing carbocycles. dntb.gov.ua The presence of the electron-withdrawing trifluorovinyl group can influence the reactivity and stereoselectivity of the cycloaddition. wikipedia.org

Thermal [2+2] Cyclodimerization: A particularly important application of trifluorovinyl ethers is their ability to undergo thermal radical-mediated [2+2] cyclodimerization. nih.govcapes.gov.br This reaction leads to the formation of 1,2-disubstituted perfluorocyclobutyl (PFCB) linkages. nih.govcapes.gov.br A series of para-substituted aromatic trifluorovinyl ethers have been shown to undergo this cyclodimerization to produce difunctional compounds that are valuable monomers for step-growth polymerization. nih.gov Kinetic studies have revealed that electron-withdrawing groups on the aromatic ring slow down the rate of cyclodimerization. nih.gov This process is fundamental to the synthesis of PFCB aryl ether polymers, which are a class of high-performance fluoropolymers with applications in various advanced materials. core.ac.ukdigitellinc.com

Future Research Directions and Emerging Paradigms

Advancements in Stereoselective Radical Transformations

The control of stereochemistry in radical reactions is a significant challenge due to the high reactivity and typically planar or rapidly inverting nature of radical intermediates. However, recent advancements in catalysis are paving the way for stereoselective transformations involving fluorinated radicals, with emerging strategies becoming applicable to the trifluorovinyl radical.

Future research is anticipated to focus on the development of chiral catalysts capable of inducing enantioselectivity in reactions involving the this compound. Key strategies that are being explored include:

Transition Metal Catalysis: Chiral transition metal complexes can create a chiral environment that influences the trajectory of radical addition to a prochiral substrate. This approach has shown success in other asymmetric radical reactions and is a promising avenue for controlling the stereochemistry of this compound transformations. acs.org

Photoredox Catalysis Combined with Organocatalysis: The synergy between visible-light photoredox catalysis for radical generation and chiral organocatalysis for stereocontrol is a powerful tool. acs.org Chiral organocatalysts, such as those based on amines or phosphoric acids, can activate substrates and guide the attack of the this compound in a stereoselective manner.

Lewis Acid Catalysis: Chiral Lewis acids can coordinate to substrates, inducing facial selectivity in the subsequent radical attack. This strategy has been effective in controlling the stereochemistry of various radical reactions and holds potential for this compound chemistry. researchgate.net

The configurational stability of fluorinated vinyl radicals is a crucial factor in achieving stereoselectivity. cas.org While simple vinyl radicals are often prone to racemization, the presence of fluorine atoms can influence the radical's geometry and inversion barrier. Understanding and exploiting this inherent stability will be key to designing effective stereoselective transformations. Recent methodologies for the difunctionalization of double bonds, where a radical adds to the alkene followed by trapping with a chiral catalyst complex, provide a framework for developing asymmetric reactions involving the this compound. acs.org

A significant breakthrough in this area has been the development of light-induced radical C(sp²)-H trifluorovinylation of (hetero)arenes using a trifluorovinyl iodine(III) reagent. utoronto.caresearchgate.netutoronto.ca This method, which proceeds via a this compound intermediate, opens the door for late-stage functionalization of complex molecules. utoronto.caresearchgate.net The next frontier will be to render these transformations enantioselective, potentially through the use of chiral ligands or catalysts that can interact with the radical or the substrate to control the stereochemical outcome.

Refinement of Computational Models for Predictive Radical Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of reactive intermediates like the this compound. Density Functional Theory (DFT) is a particularly valuable method for studying the structure, stability, and reactivity of radical species.

Future efforts in this domain will likely concentrate on several key areas:

Accurate Prediction of Reaction Pathways and Barriers: Refining computational models to accurately predict the activation barriers and reaction pathways of this compound reactions is crucial for designing new synthetic methods. This includes modeling the transition states of radical addition, cyclization, and other elementary steps. utoronto.ca DFT calculations can help elucidate reaction mechanisms, as demonstrated in studies of related fluorinated radical cyclizations. utoronto.ca

Modeling Stereoselectivity: A significant challenge and opportunity lies in the computational prediction of enantioselectivity in asymmetric radical reactions. This requires accurate modeling of the non-covalent interactions between the substrate, the radical, and the chiral catalyst in the transition state. Validated DFT models, such as the DFT/N07D model used for studying the vinyl radical, can provide a foundation for developing methods to predict the properties of the this compound and its behavior in chiral environments. utoronto.ca

Development of Predictive Tools for Radical Reactivity: There is a growing interest in developing computational tools that can predict the reactivity of various radicals. This includes predicting parameters like radical stabilization energies and bond dissociation energies. Applying and refining these methods for the this compound will enable chemists to better anticipate its behavior in complex reaction systems. For instance, computational analysis can compare the efficacy of different DFT and wavefunction methods to identify the most reliable functionals for studying fluorinated radicals.

In Silico Design of Novel Reagents and Catalysts: Computational models can be used to design new precursors for the this compound and to develop novel chiral catalysts for stereoselective transformations. By simulating the properties and interactions of these new chemical entities, researchers can prioritize synthetic targets and accelerate the discovery process.

Recent work on the conformational analysis of molecules containing a 1,1,2-trifluoroethylene tether using DFT highlights the ability of computational methods to probe the structural effects of trifluorovinyl groups. utoronto.ca Extending these studies to model the transition states of stereoselective reactions will be a critical step forward.

Integration with Sustainable Chemical Processes and Flow Chemistry

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound chemistry, this translates to a focus on energy-efficient radical generation, the use of environmentally benign reagents, and the adoption of process intensification technologies like flow chemistry.

Photocatalysis as a Sustainable Radical Generation Method: Visible-light photocatalysis has emerged as a powerful and sustainable method for generating radicals under mild conditions. utoronto.caresearchgate.net The use of light as a traceless reagent avoids the need for stoichiometric amounts of harsh chemical initiators. The generation of the this compound via photoredox catalysis is a prime example of a more sustainable approach to trifluorovinylation. utoronto.caresearchgate.net

Flow Chemistry for Enhanced Safety and Scalability: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for radical chemistry. rsc.org These include improved heat and mass transfer, precise control over reaction parameters, and enhanced safety when handling highly reactive intermediates. researchgate.netrsc.org The modular nature of flow systems also facilitates scalability from laboratory research to industrial production. researchgate.net While specific examples of flow chemistry applied to this compound reactions are still emerging, the principles are highly applicable. For instance, the photochemical generation of the this compound could be readily adapted to a flow reactor, allowing for efficient irradiation and controlled reaction times. cas.org

Solvent Selection and Alternative Reaction Media: A key aspect of sustainable chemistry is the use of greener solvents. Research into conducting this compound reactions in environmentally friendly solvents, or even in water, is a promising area. Studies on other radical perfluoroalkylation reactions in water have demonstrated the feasibility of this approach.

The scalable synthesis of trifluorovinylating agents from bulk chemicals, as has been recently reported, is a step towards more sustainable chemical processes. utoronto.caresearchgate.net Integrating such syntheses with flow chemistry for the subsequent radical generation and reaction would represent a significant advancement in the sustainable production of trifluorovinylated compounds.

Exploration in Novel High-Performance Materials Applications

The trifluorovinyl group is a valuable building block for the synthesis of high-performance fluoropolymers. The radical polymerization of trifluorovinyl monomers, particularly trifluorovinyl ethers (TFVEs), leads to materials with a unique combination of properties.

Future research in this area is expected to explore:

Development of Novel Fluoropolymers: The synthesis of new TFVE monomers and their subsequent radical polymerization will continue to be a major focus. acs.orgutoronto.ca By tailoring the structure of the pendant groups on the TFVE monomers, researchers can fine-tune the properties of the resulting polymers, such as solubility, thermal stability, and glass transition temperature. acs.orgutoronto.ca For example, incorporating oligoether hydrocarbon pendant groups can improve solubility in common organic solvents and enhance processability compared to traditional perfluorinated polymers. acs.orgutoronto.ca

Controlled Radical Polymerization Techniques: The application of controlled or living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to TFVEs could provide precise control over polymer molecular weight and architecture. wikipedia.org This would enable the synthesis of well-defined block copolymers and other advanced polymer structures incorporating the trifluorovinyl moiety.

Functional Materials for Advanced Applications: The unique properties of trifluorovinyl-containing polymers make them attractive for a range of high-performance applications. These include:

Optical Materials: The low refractive index and high transparency of some fluoropolymers make them suitable for applications in optics and photonics. researchgate.net

Membranes for Separations: The chemical resistance and tunable properties of these polymers are advantageous for the development of advanced membranes for gas separation or fuel cells. researchgate.net

Biomaterials: The biocompatibility and chemical inertness of fluoropolymers make them candidates for use in biomedical devices and coatings. utoronto.cautoronto.ca

Post-Polymerization Modification: The development of TFVE polymers with reactive handles allows for post-polymerization modification. acs.orgutoronto.ca This enables the introduction of other functional groups, leading to materials with tailored properties for specific applications.

The thermal stability and chemical resistance of polymers derived from trifluorovinyl ethers are key attributes that will continue to drive their exploration for demanding applications. utoronto.caevitachem.com The ability to create copolymers with both fluorinated backbones and functional hydrocarbon side chains offers a versatile platform for designing next-generation high-performance materials. acs.orgutoronto.ca

Q & A

Q. What experimental methodologies are commonly employed to synthesize and characterize the trifluorovinyl radical?

The this compound is typically synthesized via radical copolymerization using initiators like AIBN (azobisisobutyronitrile). For example, thermal crosslinking via [2+2] cycloaddition of aryl trifluorovinyl ether (TFVE) moieties in copolymers (e.g., poly(TFVOPMA-co-PMMA)) yields crosslinked polymers with enhanced thermal stability . Characterization involves spectroscopic techniques (e.g., NMR for structural confirmation) and thermal analysis (TGA and DSC) to measure decomposition temperatures (Td,5%) and glass transition temperatures (Tg) .

Q. How do computational models predict the electronic structure and reactivity of the this compound?

Density functional theory (DFT) calculations are used to analyze electron distribution and frontier molecular orbitals (FMOs) to predict radical stability and reactivity. For instance, studies on fluorinated vinyl radicals often correlate computational results with experimental kinetic data (e.g., reaction rates in cycloadditions) .

Q. What challenges arise in isolating this compound intermediates during polymerization?

Due to its high reactivity, trapping the this compound requires low-temperature matrices or stabilization via electron-withdrawing groups (e.g., aryl ethers). Radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) are used to confirm transient intermediates in copolymerization reactions .

Advanced Research Questions

Q. How do discrepancies in reported thermal stability data for trifluorovinyl-containing polymers inform experimental design?

Contradictions in Td,5% values (e.g., crosslinked PMMA showing a 47°C increase vs. pure PMMA vs. lower stability in other studies) may stem from variations in crosslinking density or impurity levels. Researchers should standardize synthesis protocols (e.g., AIBN purity, reaction time) and validate thermal data with triplicate DSC/TGA runs under inert atmospheres .

Q. What mechanistic insights explain the this compound’s role in [2+2] cycloaddition reactions?

The radical’s electron-deficient nature facilitates cycloaddition via a stepwise diradical intermediate. Time-resolved EPR spectroscopy and kinetic isotope effect (KIE) studies can differentiate between concerted and stepwise pathways, while computational modeling (e.g., CASSCF) reveals transition-state geometries .

Q. How can spectroscopic techniques resolve ambiguities in this compound detection during copolymerization?

In-situ FTIR and Raman spectroscopy monitor vibrational modes (e.g., C=C and C-F stretching) to track radical formation. For ambiguous signals, isotopic labeling (e.g., <sup>13</sup>C or <sup>19</sup>F) or spin-trapping agents enhance spectral resolution .

Methodological Guidelines

Q. What criteria ensure the reproducibility of this compound synthesis in academic studies?

- Purity controls : Use HPLC-grade solvents and recrystallize monomers (e.g., TFVOPMA) to ≥99% purity.

- Reaction conditions : Document AIBN concentrations (typically 1–2 mol%), reaction temperatures (60–80°C), and inert gas purging (N2/Ar) to minimize oxygen inhibition .

- Data reporting : Include full NMR spectra (with integration ratios) and DSC heating/cooling rates in supplementary materials .

Q. How should researchers address conflicting data on this compound reactivity across solvent systems?

Perform solvent polarity studies (e.g., using Kamlet-Taft parameters) to correlate radical stability with solvent dielectric constants. Compare kinetic data in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents, and validate with DFT solvation models .

Data Presentation and Analysis

Q. What strategies improve the clarity of thermal degradation data in manuscripts?

- Use comparative TGA curves (weight % vs. temperature) with annotated Td,5% and residue percentages.

- Tabulate DSC results (e.g., Tg, melting points) with error margins (±SD) from triplicate trials.

- Avoid duplicating graphical data in text; instead, highlight trends (e.g., “crosslinked PMMA showed no detectable Tg”) .

Q. How can researchers optimize the peer review process for studies on reactive fluorinated radicals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.